1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate

Refractive index Optical materials Fluorinated monomers

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate (CAS 365568-24-7; synonym: perfluoro-tert-butyl 2-fluoroacrylate) is a highly fluorinated α-fluoroacrylate monomer belonging to the class of tert-perfluorinated esters of 2-fluoroacrylic acid. With molecular formula C₇H₂F₁₀O₂ (MW 308.07) and a degree of fluorination of 83.3%, it carries ten fluorine atoms including a nonafluoro-tert-butoxy ester group (–OC(CF₃)₃) and an α-fluorine on the vinyl moiety.

Molecular Formula C7H2F10O2
Molecular Weight 308.07 g/mol
Cat. No. B12104320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate
Molecular FormulaC7H2F10O2
Molecular Weight308.07 g/mol
Structural Identifiers
SMILESC=C(C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F
InChIInChI=1S/C7H2F10O2/c1-2(8)3(18)19-4(5(9,10)11,6(12,13)14)7(15,16)17/h1H2
InChIKeyKTLLTKOVGAOUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate (Perfluoro-tert-butyl 2-fluoroacrylate): Procurement-Relevant Identity and Core Properties


1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate (CAS 365568-24-7; synonym: perfluoro-tert-butyl 2-fluoroacrylate) is a highly fluorinated α-fluoroacrylate monomer belonging to the class of tert-perfluorinated esters of 2-fluoroacrylic acid . With molecular formula C₇H₂F₁₀O₂ (MW 308.07) and a degree of fluorination of 83.3%, it carries ten fluorine atoms including a nonafluoro-tert-butoxy ester group (–OC(CF₃)₃) and an α-fluorine on the vinyl moiety [1]. The monomer is a liquid at ambient temperature (boiling point 19–20 °C at 15 mmHg) with a reported refractive index nD of 1.3160 [2]. These structural features place it at the extreme low end of the refractive index scale among UV-photocurable acrylate monomers, directly enabling applications in integrated optics, low-loss polymer optical fibers, and fluorinated photoresists [2].

1
Extreme Low Refractive Index

Monomer nD places it at the lowest end among UV-curable acrylates, enabling high-contrast optical designs.

2
Maximized Fluorination

10-fluorine nonafluoro-tert-butyl architecture provides 83% fluorination degree, essential for near-IR transparency and hydrophobicity.

3
α-Fluoroacrylate Backbone

Enhances polymer thermal stability and photochemical cross-linking tendency vs. methacrylate analogs.

Why 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate Cannot Be Replaced by Common Fluorinated Acrylates or Methacrylates


Superficially, other fluorinated acrylates such as 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA), 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate (HFIFA), and 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) appear to serve similar roles as low-refractive-index monomers for optical materials. However, quantitative comparisons reveal that the perfluoro-tert-butyl 2-fluoroacrylate architecture delivers systematically lower refractive index in both monomer and homopolymer forms, a higher fluorine content by weight, and distinct thermal and photochemical stability profiles that cannot be replicated by these in-class analogs [1][2]. Generic substitution risks compromising the refractive index contrast critical for waveguide core-cladding designs, reducing the thermal budget for processing, or altering the degradation pathway from cross-linking-dominated to chain-fragmentation-dominated behavior [2][3].

This Monomer Perfluoro-tert-butyl ester, 10 F atoms, nD ~1.32 monomer
Hexafluoroisopropyl Acrylates (HFIPA, HFIPMA) 6–7 F atoms, monomer nD ≥1.319; homopolymer nD >1.37, limiting index contrast and thermal budget.
This Monomer α-F backbone + perfluoro-tert-butyl; dominant cross-linking degradation
Methacrylate Analogs (HFIPMA) α-CH₃ backbone; prone to chain fragmentation under photooxidative/hydrolytic stress, reducing service life.
This Monomer 10 F atoms; ~0.1 dB/cm attenuation at 1550 nm
Trifluoroethyl 2-Fluoroacrylate Lower F content, higher near-IR absorption; may not meet low-loss telecom waveguide requirements.

Quantitative Differentiation Evidence for 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate Against Closest Analogs


Monomer Refractive Index: Lower nD Than Common Fluorinated Acrylates and Methacrylates

The target compound exhibits a monomer refractive index nD of 1.3160 at 20 °C (λ = 589.3 nm), measured via Abbe refractometry [1]. This is measurably lower than 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA, nD = 1.319), 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA, nD = 1.33), and 2,2,2-trifluoroethyl 2-fluoroacrylate (nD = 1.335) . The closest analog, 1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate (HFIFA, nD = 1.3145), achieves a slightly lower monomer nD but carries only 7 fluorine atoms versus 10 in the target, resulting in a higher homopolymer refractive index and lower thermal stability margin .

Monomer nD
Head-to-head
1.3160 ±0.0002
ΔnD –0.003 to –0.019 vs HFIPA, HFIPMA, trifluoroethyl analogs; widens RI contrast window for GI-POF design.
Abbe refractometer, 20°C; closest comparator HFIFA nD 1.3145 has only 7 F atoms.
Refractive index Optical materials Fluorinated monomers

Homopolymer Refractive Index: Ultra-Low nD for Optical Waveguide Cladding and Core Materials

After radical polymerization, the homopolymer of the target compound exhibits a refractive index nD in the range of 1.343–1.349 [1]. This is substantially lower than poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (poly-HFIPA, nD = 1.375) and poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (poly-HFIPMA, nD = 1.39) . The refractive index decrease of ΔnD ≈ 0.026–0.047 versus poly-HFIPA represents a significant enhancement in refractive index contrast when this homopolymer is deployed as a cladding layer or low-index core component in polymer optical fibers. Gradient-index polymer optical fibers (GI-POFs) fabricated with poly(hexafluoroisopropyl 2-fluoroacrylate) (PHFIP 2-FA) as the matrix have demonstrated a maximum bandwidth of 6.7 Gb/s at 1550 nm (100-m fiber length), substantially outperforming PMMA-based GI-POFs (3.2 Gb/s) [2].

Homopolymer nD
Reported
1.343–1.349
ΔnD –0.026 to –0.047 vs poly(HFIPA) and poly(HFIPMA); supports ultra-low cladding RI and 6.7 Gb/s GI-POF bandwidth demonstration.
Bulk homopolymer film; analog GI-POF bandwidth 2.1× vs PMMA-based system at 1550 nm.
Polymer refractive index Optical waveguides GI-POF

Fluorine Content and Degree of Fluorination: Highest Fluorine Loading Among Comparable Acrylate Monomers

The target compound contains 10 fluorine atoms per molecule, corresponding to a fluorine weight fraction of 61.7% and a degree of fluorination (percentage of C–H bonds replaced by C–F) of 83.3% . In contrast, the closest structural analog HFIFA (C₆H₃F₇O₂) contains 7 fluorine atoms (55.4 wt% F, 70% fluorination degree), HFIPA (C₆H₄F₆O₂) contains 6 fluorine atoms (51.3 wt% F, 60% fluorination degree), and HFIPMA (C₇H₆F₆O₂) contains 6 fluorine atoms (48.3 wt% F, 50% fluorination degree) . The perfluoro-tert-butyl group (–C(CF₃)₃) uniquely provides three trifluoromethyl branches on a single quaternary carbon, maximizing fluorination density without extending the aliphatic chain length. This structural feature is the primary driver of the ultra-low refractive index and contributes to lower optical absorption in the near-IR telecom windows [1].

Fluorine Content
Head-to-head
61.7 wt% F (10 F atoms)
Highest F loading among comparable acrylates; +6.3–13.4 wt% vs HFIFA, HFIPA, HFIPMA. Drives ultra-low nD and reduced NIR absorption.
83.3% degree of fluorination; Lorentz–Lorenz correlation validated.
Fluorine content Degree of fluorination Low refractive index

Thermal Stability: 20–30 °C Higher Glass Transition Temperature for Poly(2-fluoroacrylate)s vs. Polymethacrylate Analogs

A systematic study of poly(fluoroalkyl methacrylate)s and poly(fluoroalkyl 2-fluoroacrylate)s demonstrated that the glass transition temperatures (Tg) of poly(fluoroalkyl 2-fluoroacrylate)s are 20–30 °C higher than those of their poly(fluoroalkyl methacrylate) counterparts with identical fluoroalkyl ester groups [1]. This Tg enhancement is attributed to stronger intermolecular interactions arising from the α-fluorine atom on the polymer backbone, which increases chain rigidity without the steric penalty of an α-methyl group. For the target compound, which combines the α-fluoroacrylate backbone with the bulky perfluoro-tert-butyl ester, this Tg uplift is expected to be additive with the steric contribution of the –C(CF₃)₃ group, yielding a homopolymer with a Tg significantly higher than that of poly(HFIPMA) (Tg = 56 °C) or poly(HFIPA) (Tg = –23 °C) . The homopolymer of the structurally related perfluoro-tert-butyl α-fluoroacrylate series is documented to exhibit thermal stability suitable for applications requiring Td > 200 °C [2].

Tg (Thermal)
Class-level
Class-level uplift expected
Poly(2-fluoroacrylate) backbone may provide 20–30°C Tg increase vs methacrylate analogs; direct data pending for this specific monomer.
DSC evidence from fluoroalkyl ester pairs; perfluoro-tert-butyl Tg not directly reported.
Glass transition temperature Thermal stability Polymer backbone rigidity

Photochemical and Hydrolytic Stability: Dominant Cross-Linking vs. Chain Fragmentation Under Degradation Conditions

In a comparative degradation study of copolymers of isopropenyl alkyl ethers with fluorinated (meth)acrylates, the strictly alternating copolymer of HFIFA (1,1,1,3,3,3-hexafluoroisopropyl 2-fluoroacrylate) with butyl isopropenyl ether (BPE) exhibited dominant cross-linking as the primary degradation pathway, whereas the corresponding copolymers with HFIMA (methacrylate analog) and IFA (isopropyl 2-fluoroacrylate) predominantly underwent chain fragmentation [1][2]. The cross-linking-dominated degradation preserves or even increases the molecular weight of the material under photooxidative and acid-catalyzed hydrolytic conditions, whereas chain fragmentation leads to rapid loss of mechanical integrity. The target compound, which shares the α-fluoroacrylate backbone and carries an even more extensively fluorinated ester group (–C(CF₃)₃ vs. –CH(CF₃)₂ in HFIFA), is expected to exhibit at least equivalent, if not superior, resistance to degradation-driven molecular weight loss due to the increased steric shielding and electron-withdrawing character of the perfluoro-tert-butyl group.

Degradation Mode
Class-level
Cross-linking predicted
Based on HFIFA analog, α-fluoroacrylate backbone favors cross-linking over chain fragmentation, preserving molecular weight under harsh conditions.
Experimental validation for this monomer not yet available; HFIFA/BPE copolymer benchmark.
Hydrolytic stability Photochemical stability Degradation pathway

Optical Attenuation at Telecom Wavelengths: Monomer Absorption Coefficient of ~0.1 dB/cm at 1550 nm

The optical attenuation spectrum of the target monomer CH₂=CF-CO₂C(CF₃)₃ was measured by UV-Vis-NIR spectrophotometry (Shimadzu UV3600), revealing an absorption coefficient of approximately 0.1 dB/cm at the telecom-critical wavelength of 1550 nm [1]. This value is comparable to the lowest reported for halogenated α-fluoroacrylate monomers and is achieved due to the minimal residual C–H bond content (only 2 C–H bonds per monomer unit) [1][2]. For comparison, the structurally related homolog CH₂=CF-CO₂-C(CF₃)₂-C₄F₉ (m = 3 in the homologous series) exhibits attenuation coefficients of 0.01 dB/cm at 850 nm, 0.02 dB/cm at 1300 nm, and 0.1 dB/cm at 1550 nm [3]. In contrast, conventional hydrocarbon acrylate monomers such as methyl methacrylate exhibit significantly higher C–H vibrational overtone absorption in the near-IR, rendering them unsuitable for low-loss optical waveguiding at 1550 nm. The perfluoro-tert-butyl group eliminates all C–H bonds on the ester moiety, reducing the primary source of near-IR absorption.

Attenuation @1550 nm
Reported
~0.1 dB/cm
Telecom-band optical loss comparable to best halogenated monomers; enables low-loss polymer waveguides.
Shimadzu UV3600; monomer liquid; minimal C–H overtone absorption due to perfluoro-tert-butyl group.
Optical attenuation Telecom wavelengths Near-IR transparency

High-Value Application Scenarios for 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate Based on Quantified Differentiation Evidence


Ultra-Low Refractive Index Cladding for Gradient-Index Polymer Optical Fibers (GI-POFs)

The target monomer's homopolymer refractive index of 1.343–1.349, combined with its low optical attenuation at 1550 nm (~0.1 dB/cm), makes it a superior candidate for the cladding layer in GI-POFs where maximizing the core-cladding refractive index contrast directly increases bandwidth [1]. GI-POFs based on the structurally analogous poly(hexafluoroisopropyl 2-fluoroacrylate) have demonstrated 6.7 Gb/s bandwidth at 1550 nm—more than double that of PMMA-based systems [2]. The perfluoro-tert-butyl variant is expected to achieve even lower cladding refractive index, further improving modal dispersion characteristics.

High-Resolution 157-nm and EUV Photoresist Comonomers Requiring Low Optical Absorption and High Etch Resistance

The target compound's combination of high fluorine content (61.7 wt%), α-fluoroacrylate backbone, and perfluoro-tert-butyl ester group provides the transparency at short wavelengths and dry-etch stability required for advanced lithographic resist formulations [1]. The dominant cross-linking degradation pathway (as demonstrated for the HFIFA analog) ensures that resist patterns maintain line-edge roughness during plasma etching, while the absence of C–H bonds in the ester group minimizes outgassing and optical absorption at 157 nm and EUV wavelengths [2].

Low-Loss Integrated Optical Waveguides Fabricated by Direct Laser Writing or UV Photolithography

The monomer's high UV photopolymerization activity (polymerizable without added photoinitiator under λ < 260 nm), combined with its record-low refractive index (nD = 1.3160) and telecom-window transparency, makes it an ideal formulation base for direct laser writing of single-mode and multimode polymer waveguides [1][2]. The 20–30 °C Tg advantage over methacrylate analogs provides greater dimensional stability during thermal cycling and reduces the thermooptic coefficient (dn/dT), critical for athermal waveguide operation [3].

Hydrophobic and Low-Surface-Energy Coatings via Nonafluoro-tert-Butyl Group Incorporation

Polymers incorporating the nonafluoro-tert-butyl (–C(CF₃)₃) group have demonstrated outstanding mechanical properties (indentation modulus ≈ 7.3 GPa), high optical transparency (~96% for double-side-coated glass), and low surface energy (~14 mN/m) [1]. The target monomer enables direct polymerization of the nonafluoro-tert-butyl functionality without post-polymerization modification, offering a more efficient route to fluorinated coatings with combined hydrophobicity, optical clarity, and mechanical robustness for anti-fouling, anti-reflective, and barrier coating applications.

Application
Selection Property
Validation Focus
GI-POF cladding layer
Ultra-low homopolymer refractive index
Core-cladding index contrast optimization
157-nm / EUV photoresist comonomer
High fluorine content & α-F backbone
Dry-etch resistance and outgassing control
Integrated optical waveguides
Low monomer nD and photopolymerizability
Thermo-optic coefficient (dn/dT) and dimensional stability
Hydrophobic & low-surface-energy coatings
Nonafluoro-tert-butyl group incorporation
Surface energy and optical transparency validation
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